molecular formula C20H17N5O3S3 B2842854 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 477214-90-7

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No. B2842854
CAS RN: 477214-90-7
M. Wt: 471.57
InChI Key: OFUHDLBOHIWILX-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” belongs to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been found to possess a wide range of biological activities, including anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out . Some benzothiazole derivatives have been found to undergo reactions such as diazo-coupling, Knoevenagel condensation, and various multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by factors such as their molecular structure and the presence of various functional groups . For example, the presence of a methoxy group at the sixth position in the benzothiazole ring can affect the compound’s anti-inflammatory activity .

Scientific Research Applications

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Recent research highlights the inhibitory effects of these molecules against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized benzothiazole derivatives demonstrate promising in vitro and in vivo activity, with better inhibition potency compared to standard reference drugs . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to achieve these derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 contribute to the search for potent inhibitors with enhanced anti-tubercular activity.

Fused Heterocyclic Compounds

2-Aminobenzothiazoles, including our compound of interest, serve as highly reactive molecules. Researchers frequently employ them as reactants or intermediates for synthesizing a variety of fused heterocyclic compounds. These derivatives find applications in drug discovery and materials science .

Antimicrobial Properties

While exploring the antimicrobial activities of benzo[d]thiazole compounds, it’s essential to consider the substitution pattern. Notably, the presence of O-alkyl moieties at specific positions within the phenyl group can significantly impact antimicrobial activity. For instance, certain substitutions may eliminate the antimicrobial effects of the compound .

Anticancer Potential

Although specific studies on our compound are limited, related benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compound 7e exhibited concentration-dependent apoptosis induction in HepG2 cells .

Future Directions

Benzothiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research could focus on further exploring their potential uses, optimizing their synthesis, and investigating their mechanisms of action . Additionally, in silico ADMET prediction and molecular docking studies could be used to guide the design of new benzothiazole derivatives with improved properties .

properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S3/c1-2-28-14-9-5-3-7-12(14)17(27)23-19-24-25-20(31-19)29-11-16(26)22-18-21-13-8-4-6-10-15(13)30-18/h3-10H,2,11H2,1H3,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUHDLBOHIWILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

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